N-(2-chlorobenzyl)-4-((1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
CAS No.: 931731-81-6
Cat. No.: VC4842275
Molecular Formula: C34H31ClN4O4
Molecular Weight: 595.1
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 931731-81-6 |
|---|---|
| Molecular Formula | C34H31ClN4O4 |
| Molecular Weight | 595.1 |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-4-[[2,4-dioxo-1-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]quinazolin-3-yl]methyl]benzamide |
| Standard InChI | InChI=1S/C34H31ClN4O4/c1-21-16-22(2)31(23(3)17-21)37-30(40)20-38-29-11-7-5-9-27(29)33(42)39(34(38)43)19-24-12-14-25(15-13-24)32(41)36-18-26-8-4-6-10-28(26)35/h4-17H,18-20H2,1-3H3,(H,36,41)(H,37,40) |
| Standard InChI Key | BIDUCKGWEGKLAV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CC=C5Cl)C |
Introduction
N-(2-chlorobenzyl)-4-((1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its intricate structure and potential biological activities. This compound combines elements of quinazoline and benzamide derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory and anti-cancer activities.
Synthesis and Characterization
The synthesis of N-(2-chlorobenzyl)-4-((1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide typically involves multi-step organic reactions. These processes require careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the progress of reactions and characterize intermediates.
Biological Activities and Potential Applications
Preliminary studies suggest that this compound may exhibit promising biological activities, potentially interacting with biological targets such as enzymes or receptors related to cell signaling pathways. The unique combination of functional groups enhances its potential reactivity and biological profile compared to similar compounds.
| Compound Comparison | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(4-chlorobenzyl)acetamide | Contains chlorobenzyl group | Antimicrobial | Simpler structure |
| 4-mesitylaminobenzoic acid | Mesitylamine moiety | Anti-inflammatory | Lacks quinazoline core |
| Quinazoline derivatives | Quinazoline ring system | Antitumor | Varies in substituents |
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